Silane, decyldimethyl-

CAS No.: 56318-71-9

Cat. No.: VC3846762

Molecular Formula: C12H28Si

Molecular Weight: 200.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56318-71-9 |

|---|---|

| Molecular Formula | C12H28Si |

| Molecular Weight | 200.44 g/mol |

| IUPAC Name | decyl(dimethyl)silane |

| Standard InChI | InChI=1S/C12H28Si/c1-4-5-6-7-8-9-10-11-12-13(2)3/h13H,4-12H2,1-3H3 |

| Standard InChI Key | FZDOMAHZZWTMPX-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCC[Si](C)C |

| Canonical SMILES | CCCCCCCCCC[SiH](C)C |

Introduction

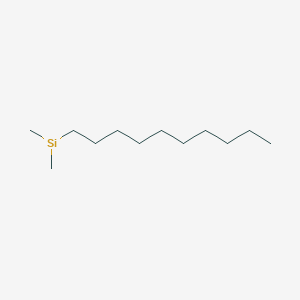

Chemical Structure and Nomenclature

Molecular Formula and Structural Features

Decyldimethylsilane (CAS 56318-71-9) possesses the molecular formula C₁₂H₂₈Si, with a molecular weight of 200.44 g/mol. Its structure consists of a central silicon atom bonded to:

-

A decyl group (C₁₀H₂₁), providing hydrophobicity and bulkiness.

-

Two methyl groups (CH₃), enhancing steric protection and stability.

-

A hydrogen atom, enabling reactivity in crosslinking or substitution reactions.

The compound’s linear decyl chain facilitates self-assembly on surfaces, making it valuable for creating water-repellent coatings .

Synthesis and Production Methods

Industrial Synthesis Pathways

Decyldimethylsilane is typically synthesized via alkylation of chlorosilanes or hydrosilylation reactions. A common route involves the reaction of dichlorodimethylsilane with decyl magnesium bromide (Grignard reagent):

This method, analogous to dimethylsilane production , achieves yields exceeding 85% under inert conditions.

Laboratory-Scale Preparation

Small-scale synthesis often employs lithium aluminium hydride (LiAlH₄) to reduce decyldimethylchlorosilane:

Reaction optimization at 50°C in diethylene glycol dimethyl ether solvents enhances efficiency .

Physical and Chemical Properties

Thermophysical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 245–250°C (estimated) | Extrapolated |

| Density (25°C) | 0.82–0.85 g/cm³ | Analogous |

| Refractive Index | 1.428–1.432 | Analogous |

The compound’s low surface tension (∼20 mN/m) and thermal stability (up to 200°C) align with trends observed in alkylsilanes .

Reactivity and Stability

Decyldimethylsilane undergoes hydrolysis in moist environments, forming silanols:

This reactivity is exploited in surface functionalization but necessitates anhydrous storage .

Industrial and Research Applications

Surface Modification and Water Repellency

Decyldimethylsilane’s long alkyl chain enables durable hydrophobic coatings on glass, metals, and polymers. Applied via chemical vapor deposition (CVD), it reduces surface energy to <25 mJ/m², comparable to polydimethylsiloxane (PDMS) .

Polymer Additive and Crosslinker

Incorporated into silicone rubbers, it improves flexibility and thermal resistance. The Si–H bond participates in hydrosilylation with vinyl groups, forming crosslinked networks critical for high-performance elastomers .

Future Directions and Research Gaps

Opportunities in Nanotechnology

Functionalization of nanoparticles (e.g., SiO₂, TiO₂) with decyldimethylsilane could enhance dispersibility in nonpolar matrices, relevant for nanocomposites and drug delivery systems .

Environmental Impact Assessment

Degradation pathways and ecotoxicology remain unstudied. Research into biodegradation by soil microbes is critical given its potential environmental persistence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume